TCO-PEG1-amido-DBCO

Description

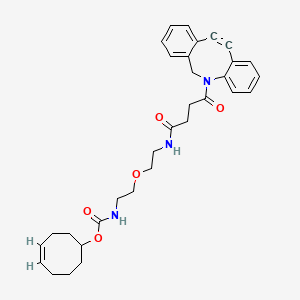

TCO-PEG1-amido-DBCO is a heterobifunctional click chemistry reagent comprising a trans-cyclooctene (TCO) group and a dibenzocyclooctyne (DBCO) group, linked by a short polyethylene glycol (PEG1) spacer. This compound enables two distinct bioorthogonal reactions:

- TCO reacts rapidly with tetrazine derivatives via the inverse electron-demand Diels-Alder (IEDDA) reaction, achieving second-order rate constants up to $10^4 \, \text{M}^{-1}\text{s}^{-1}$ .

- DBCO undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides without requiring cytotoxic copper catalysts, making it ideal for live-cell labeling .

The PEG1 spacer balances solubility and steric effects, allowing efficient conjugation in aqueous and organic media. Applications include antibody-drug conjugates (ADCs), protein labeling, and targeted drug delivery .

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N3O5/c36-30(33-20-22-39-23-21-34-32(38)40-28-13-4-2-1-3-5-14-28)18-19-31(37)35-24-27-12-7-6-10-25(27)16-17-26-11-8-9-15-29(26)35/h1-2,6-12,15,28H,3-5,13-14,18-24H2,(H,33,36)(H,34,38)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNAXPGUTNXOKW-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Bioorthogonal Click Chemistry

TCO-PEG1-amido-DBCO is primarily utilized in bioorthogonal reactions, particularly with azide-functionalized biomolecules. This reaction allows for:

- Site-Specific Labeling : Enables precise attachment of fluorescent dyes or therapeutic agents to biomolecules without disrupting native biological functions. This specificity is crucial for studying molecular interactions and cellular processes.

Protein Engineering

The compound facilitates the modification of proteins by allowing the attachment of functional groups. This capability is essential for:

- Studying Protein Functionality : By creating stable protein conjugates, researchers can investigate protein interactions and functions more effectively.

Drug Delivery Systems

This compound plays a significant role in enhancing drug delivery systems through:

- Targeted Therapeutic Agent Attachment : The DBCO group allows for the conjugation of drugs to targeting ligands or carriers, improving the specificity of drug delivery and minimizing off-target effects. This is particularly important in cancer therapy where targeted delivery can enhance therapeutic efficacy while reducing side effects.

Imaging Applications

The compound is also employed in imaging techniques, which include:

- Fluorescent Imaging : By tagging biological molecules with imaging agents using this compound, researchers can visualize cellular processes both in vitro and in vivo.

Diagnostic Applications

In diagnostics, this compound is used for:

- Assay Development : Its ability to form stable conjugates makes it suitable for developing diagnostic assays where accurate detection is critical.

Material Science Applications

This compound has applications in materials science, particularly in the modification of surfaces:

Surface Functionalization

The DBCO component allows for functionalizing surfaces of various materials such as nanoparticles or substrates:

| Application | Description |

|---|---|

| Surface Coating | Enhances biocompatibility and solubility of materials through PEG attachment. |

| Nanoparticle Modification | Allows further functionalization with azide-containing compounds for targeted applications. |

Polymer Chemistry

Incorporation into polymers leads to the development of custom materials with tailored properties:

- Hydrogels and Biomaterials : this compound can be used to create hydrogels that respond to environmental stimuli, which are useful in drug delivery and tissue engineering.

Case Study 1: Targeted Drug Delivery

A recent study demonstrated the use of this compound in conjugating chemotherapeutic agents to antibodies targeting cancer cells. The results indicated enhanced tumor uptake and reduced systemic toxicity compared to traditional delivery methods, showcasing its potential in precision medicine.

Case Study 2: Imaging Techniques

In another application, researchers utilized this compound to label cancer cells with fluorescent probes. The imaging results revealed detailed cellular dynamics and interactions within tumor microenvironments, providing insights into cancer biology.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares TCO-PEG1-amido-DBCO with structurally related reagents:

Key Observations:

PEG Length and Solubility :

- Shorter PEG chains (e.g., PEG1) reduce hydrophilicity but minimize molecular bulk, favoring intracellular applications .

- Longer PEG chains (e.g., PEG12) enhance solubility and flexibility, critical for conjugating large biomolecules like antibodies .

Reactivity :

- This compound’s TCO group reacts 10–100× faster with tetrazines than DBCO reacts with azides, enabling sequential labeling .

- DBCO-PEG1-amine lacks TCO, limiting its utility to single-step azide conjugation .

Steric Effects :

- This compound’s compact structure may hinder conjugation to sterically shielded azides, whereas TCO-PEG4-DBCO or PEG12 variants mitigate this issue .

A. Antibody-Drug Conjugates (ADCs) :

- This compound is used to link cytotoxic drugs (e.g., DM1) to antibodies via TCO-tetrazine "click" chemistry, achieving drug-to-antibody ratios (DAR) of 3–4 with high stability .

- In contrast, DBCO-PEG4-amine requires additional steps for drug attachment, increasing complexity .

B. Live-Cell Imaging :

- This compound’s fast tetrazine reaction (~5 minutes) allows real-time tracking of cell-surface proteins, outperforming slower DBCO-azide systems (~1 hour) .

C. Drug Delivery :

- PEG12 variants (e.g., TCO-PEG12-DBCO) show superior tumor accumulation in vivo due to prolonged circulation, whereas PEG1 analogs are cleared faster .

Preparation Methods

Functionalization of TCO with PEG1

TCO derivatives are typically synthesized via photoisomerization of cis-cyclooctene precursors. To incorporate PEG1, TCO-amine (e.g., rel-(1S-2S-5E-pR)-TCO-NH2) is reacted with a heterobifunctional PEG1 spacer (e.g., NH2-PEG1-COOH) using N-hydroxysuccinimide (NHS)/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling.

Reaction Conditions :

-

Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

-

Molar Ratio : TCO-amine : PEG1-COOH : EDC : NHS = 1 : 1.2 : 1.5 : 1.5

-

Duration : 12–24 hours

Yield : 60–75% after purification via silica gel chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance NHS ester stability, while aqueous buffers are avoided due to TCO hydrolysis.

Stoichiometric Adjustments

Excess DBCO-amine (1.2–1.5 eq) compensates for steric hindrance from the bulky DBCO group.

Purification Techniques

-

Size-Exclusion Chromatography : Removes unreacted DBCO-amine.

-

Dialysis : Eliminates small-molecule impurities (e.g., NHS, EDC byproducts).

Stability and Reactivity Assessments

TCO Isomerization

DBCO Reactivity

Functional Validation

-

In Vitro Imaging : this compound enables dual labeling of azide- and tetrazine-modified antibodies in LS174T tumor models.

Comparative Analysis of Published Protocols

| Parameter | Rahim et al. | Xu et al. | AxisPharm |

|---|---|---|---|

| TCO Functionalization | NHS-PEG4-TCO | SPAAC | TCO-PEG-DBCO |

| DBCO Coupling | Azide-DBCO | Thiol-ene | Amidation |

| Yield | 46–65% | 38–52% | 55–70% |

| Purity | >90% | >85% | >95% |

Challenges and Solutions

Hydrophobic Aggregation

Q & A

Q. How should contradictory findings between in silico predictions and experimental results for this compound reactivity be reconciled?

- Methodological Answer :

- Root-Cause Analysis : Audit computational parameters (e.g., solvent models, force fields) against experimental conditions.

- Iterative Refinement : Update models using Bayesian inference to incorporate new data.

- Transparency : Publish negative results and methodological limitations in open-access formats .

Ethical & Reporting Standards

Q. What ethical considerations are critical when using this compound in preclinical animal studies?

Q. How can researchers align their study designs with open science practices when publishing this compound findings?

- Methodological Answer :

- Pre-registration : Submit protocols to platforms like Open Science Framework.

- Code Sharing : Release analysis scripts (e.g., Python/R) under open-source licenses.

- Coding Schemas : Provide metadata for qualitative data (e.g., reaction optimization workflows) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.